molecular formula C9H14Cl3N3O B2400651 1-(5-Chloro-1-oxidopyridin-1-ium-2-yl)piperazine;dihydrochloride CAS No. 2413886-45-8

1-(5-Chloro-1-oxidopyridin-1-ium-2-yl)piperazine;dihydrochloride

Cat. No.: B2400651
CAS No.: 2413886-45-8
M. Wt: 286.58
InChI Key: HXWXLGQTRBAMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-1-oxidopyridin-1-ium-2-yl)piperazine;dihydrochloride is a versatile chemical compound used in various scientific research fields. It possesses unique properties that make it suitable for applications in drug discovery, catalysis, and other areas of chemistry and biology.

Scientific Research Applications

1-(5-Chloro-1-oxidopyridin-1-ium-2-yl)piperazine;dihydrochloride has several scientific research applications, including:

    Drug Discovery: It is used as a building block in the synthesis of potential pharmaceutical compounds.

    Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials

Safety and Hazards

Piperazine dihydrochloride can cause skin irritation, eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1-oxidopyridin-1-ium-2-yl)piperazine;dihydrochloride involves the reaction of 5-chloropyridine N-oxide with piperazine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The product is then purified through crystallization or other purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1-oxidopyridin-1-ium-2-yl)piperazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted piperazine derivatives .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine: Similar in structure but with different functional groups and properties.

    2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide: Another related compound with distinct applications.

Uniqueness

1-(5-Chloro-1-oxidopyridin-1-ium-2-yl)piperazine;dihydrochloride is unique due to its specific combination of a piperazine ring and a chloropyridine N-oxide moiety. This structure imparts unique chemical and biological properties, making it valuable for diverse research applications.

Properties

IUPAC Name

1-(5-chloro-1-oxidopyridin-1-ium-2-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O.2ClH/c10-8-1-2-9(13(14)7-8)12-5-3-11-4-6-12;;/h1-2,7,11H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVHIYFFWSPRRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=[N+](C=C(C=C2)Cl)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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